Product packaging for Cinnamophilin(Cat. No.:CAS No. 154677-96-0)

Cinnamophilin

Cat. No.: B128301
CAS No.: 154677-96-0
M. Wt: 344.4 g/mol
InChI Key: FPJCOLPRFZWPHM-QWHCGFSZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cinnamophilin (CAS 154677-96-0) is a novel lignan compound isolated from the plant Cinnamomum philippinense . It functions as a thromboxane A2 (TXA2) synthase inhibitor and receptor antagonist, which contributes to its vascular effects . Research has prominently characterized its potent antiarrhythmic properties. In studies on rat cardiac tissues, this compound was effective in converting ischemia-reperfusion arrhythmias to normal sinus rhythm . The compound exerts its antiarrhythmic action through a multi-channel blocking mechanism. It dose-dependently inhibits the sodium inward current (I Na ) and the L-type calcium inward current (I Ca,L ), with studies in guinea-pig hearts showing IC 50 values of 2.7 µM and 7.5 µM, respectively . Furthermore, this compound suppresses potassium outward currents, including the transient outward current (I to ) . This combined effect on major cardiac ion channels leads to a suppression of the action potential upstroke and modulation of the action potential duration . These electrophysiological actions decrease cardiac excitability and are credited for its efficacy against reperfusion-induced ventricular fibrillation . Beyond its cardiovascular applications, this compound has also been investigated for its role as a prominent antioxidant and cytoprotectant against oxidative damage . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24O5 B128301 Cinnamophilin CAS No. 154677-96-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

154677-96-0

Molecular Formula

C20H24O5

Molecular Weight

344.4 g/mol

IUPAC Name

(2R,3S)-1,4-bis(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutan-1-one

InChI

InChI=1S/C20H24O5/c1-12(9-14-5-7-16(21)18(10-14)24-3)13(2)20(23)15-6-8-17(22)19(11-15)25-4/h5-8,10-13,21-22H,9H2,1-4H3/t12-,13+/m0/s1

InChI Key

FPJCOLPRFZWPHM-QWHCGFSZSA-N

SMILES

CC(CC1=CC(=C(C=C1)O)OC)C(C)C(=O)C2=CC(=C(C=C2)O)OC

Isomeric SMILES

C[C@@H](CC1=CC(=C(C=C1)O)OC)[C@@H](C)C(=O)C2=CC(=C(C=C2)O)OC

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)OC)C(C)C(=O)C2=CC(=C(C=C2)O)OC

Synonyms

cinnamophilin

Origin of Product

United States

Isolation and Characterization Methodologies in Cinnamophilin Research

Natural Plant Sources and Extraction Techniques

Cinnamophilin has been successfully isolated from multiple species within the Lauraceae family. The primary sources documented in scientific literature are Cinnamomum philippinense and Machilus philippinensis. The initial step in obtaining this compound from these plant materials involves solvent extraction to create a crude extract containing a mixture of phytochemicals.

Isolation from Cinnamomum philippinense

Research has identified the roots of Cinnamomum philippinense as a source of this compound. mdpi.comnih.gov The isolation process typically begins with the collection and processing of the root material, which is then subjected to extraction with a suitable solvent. Methanol (B129727) is a commonly used solvent for this initial extraction. mdpi.com Following extraction, the resulting methanolic extract, which contains a complex mixture of compounds, undergoes further purification steps to isolate the target compound, this compound. mdpi.comresearchgate.net

Identification in Machilus philippinensis

Analytical Spectroscopic and Chromatographic Approaches for Identification

The definitive identification and structural characterization of this compound rely on a combination of chromatographic and spectroscopic techniques. These methods provide detailed information about the compound's physical and chemical properties, leading to its unambiguous identification.

Following initial extraction and partitioning, column chromatography is a fundamental technique used for the separation of individual compounds from the complex mixture. rsc.org This method separates molecules based on their differential adsorption to a stationary phase, allowing for the isolation of pure this compound.

Once isolated, a suite of spectroscopic methods is employed for structural elucidation:

Ultraviolet (UV) Spectroscopy : This technique provides information about the electronic transitions within the molecule, often indicating the presence of conjugated or aromatic systems. thieme-connect.comresearchgate.net

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds, such as hydroxyl and carbonyl groups. rsc.orgupm.edu.my

Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight and elemental composition of the compound by measuring the mass-to-charge ratio of its ions. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is one of the most powerful tools for determining the precise structure of an organic molecule. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HMBC) NMR experiments are utilized. ¹H NMR provides information about the number and environment of protons, while ¹³C NMR reveals the carbon skeleton. rsc.orgrsc.orgresearchgate.net 2D NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing the connectivity between different atoms within the molecule, ultimately confirming the complete structure of this compound by comparing the spectral data with previously reported values. rsc.orgrsc.orgresearchgate.net

The collective data from these analytical methods provide a comprehensive characterization of this compound, confirming its identity and structure.

Biosynthesis and Synthetic Approaches to Cinnamophilin and Its Analogs

Proposed Biosynthetic Pathways of Cinnamophilin

The biosynthesis of this compound in plants has not been fully elucidated, but a plausible pathway has been proposed based on related lignans (B1203133) found within the same plant species. researchgate.net this compound is classified as an (8R,8′S)-4,4′-dihydroxy-3,3′-dimethoxy-7-oxo-8,8′-neolignan. researchgate.net

The proposed biosynthetic route likely begins with the dibenzylbutane-type lignan (B3055560), meso-dihydroguaiaretic acid, which is a major constituent found alongside this compound in species like Machilus philippinensis. researchgate.net The proposed mechanism involves the following key steps:

Cyclization: The precursor, meso-dihydroguaiaretic acid, undergoes a cyclization reaction to form an aryltetralin intermediate. researchgate.net

Cleavage and Oxidation: This intermediate then undergoes further enzymatic modifications, including cleavage and oxidation reactions at specific carbon positions, to yield the final this compound structure. researchgate.net

This proposed pathway highlights a common strategy in plant biochemistry where a central precursor gives rise to a variety of structurally related natural products through the action of specific enzymes.

Laboratory Synthesis Strategies for this compound

The creation of this compound and its analogs in the laboratory is essential for verifying its structure and enabling more extensive biological testing. These efforts can be broadly categorized into total synthesis and semi-synthetic methods.

Total Synthesis Endeavors

Total synthesis involves constructing the complex molecule from simpler, often commercially available starting materials. While a complete total synthesis of this compound itself is not widely reported in mainstream literature, significant progress has been made in the total synthesis of its close analogs.

One notable study focused on the total synthesis of a series of this compound analogs where the substituent groups on the phenyl rings were systematically varied. ncl.edu.tw This research provides a foundational synthetic framework that could be adapted for the synthesis of the natural product itself. In this work, various analogs were successfully synthesized to explore their biological activities. ncl.edu.tw

Semi-Synthetic Methodologies from Precursors

Semi-synthesis is a strategy that modifies a readily available natural product, or precursor, to create the desired target molecule. This approach can often be more efficient than total synthesis if a suitable starting precursor is abundant. For this compound, a logical precursor would be a more abundant lignan that could be chemically converted into the target structure. However, specific semi-synthetic routes starting from a natural precursor to produce this compound are not detailed in the available scientific literature.

Development of this compound Derivatives and Analogs

To understand which parts of the this compound molecule are essential for its biological effects, scientists develop derivatives and analogs by making precise chemical modifications to the original structure.

Structure-Activity Relationship (SAR) Studies for Modified Structures

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to correlate the chemical structure of a compound with its biological activity. For this compound, a key reported bioactivity is its function as a thromboxane (B8750289) A2 (TXA2) receptor antagonist, which is linked to effects on platelet aggregation and the cardiovascular system. rsc.orgamazonaws.comsysrevpharm.org

SAR studies on this compound have been advanced through the synthesis and evaluation of its analogs. A doctoral study detailed the synthesis of a series of analogs with different substituents on the benzene (B151609) rings to investigate their neuroprotective effects. ncl.edu.tw The results of the biological testing revealed a clear structure-activity relationship among the synthesized compounds. ncl.edu.tw

Key findings from this research include:

The synthesis of a series of lignan analogs with varied substitution patterns. ncl.edu.tw

One specific analog, 1-(3,4-dihydroxyphenyl)-4-(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutane-1,4-dione , demonstrated significant neuroprotective activity in both oxygen-glucose deprivation (OGD) and glutamate (B1630785) test models, with potency comparable to the lead compound under investigation. ncl.edu.tw

This finding is crucial as it identifies specific structural features—namely the dihydroxy and hydroxy-methoxy substitutions on the phenyl rings—that contribute significantly to the compound's activity, providing a valuable foundation for the design of future, potentially more potent, therapeutic agents based on the this compound scaffold. ncl.edu.tw

Mechanistic Studies of Cinnamophilin S Biological Activities

Cellular and Molecular Mechanisms of Action

Cinnamophilin, a lignan (B3055560) compound isolated from Cinnamomum philippinense, exhibits a range of biological activities primarily through the modulation of ion channels and receptor antagonism. nih.gov These mechanisms underlie its observed physiological effects, particularly in the cardiovascular system.

Ion Channel Modulation

This compound has been shown to interact with multiple types of ion channels, including those for calcium, sodium, and potassium, which are crucial for cardiac and neuronal function. nih.govnih.gov

Research has demonstrated that this compound acts as a blocker of voltage-dependent calcium channels. nih.gov In studies using single rat ventricular cells, this compound was found to reduce the calcium inward current (ICa) in a dose-dependent manner, with a half-maximal inhibitory concentration (IC50) of 9.5 ± 0.3 μM. nih.gov Further investigation in single ventricular myocytes from guinea pigs revealed that this compound specifically decreases the L-type Ca2+ current (ICa,L) with an IC50 value of 7.5 μM. nih.govnih.gov

The mechanism of this inhibition involves a significant negative shift in the voltage-dependent inactivation curve of the calcium channel. nih.govnih.gov For instance, at a concentration of 10 μM, this compound shifted the half-inactivation potential (V1/2) for the steady-state inactivation of ICa from -32.2 ± 0.3 mV to -50.7 ± 0.4 mV. nih.gov This action is use-dependent and also retards the channel's recovery from inactivation, contributing to its effects on cellular function. nih.govnih.gov This ability to block Ca2+ inward currents has been noted as a key part of its pharmacological profile. rsc.org

Table 1: Inhibitory Concentration of this compound on Voltage-Dependent Calcium Channels

Channel Type Cell Type IC50 Value Reference
Calcium Inward Current (ICa) Rat Ventricular Cells 9.5 ± 0.3 μM nih.gov

This compound also demonstrates significant inhibitory effects on sodium channels. In rat ventricular cells, it was shown to inhibit the sodium inward current (INa) with an IC50 of 10.0 ± 0.4 μM, which is associated with a suppression of the maximal rate of rise of the action potential upstroke (Vmax). nih.gov A more potent inhibition was observed in guinea-pig ventricular myocytes, where this compound decreased the Na+ current (INa) with an IC50 of 2.7 μM. nih.govnih.gov

The inhibitory action on sodium channels is characterized by a shift in the channel's gating properties. At a concentration of 30 μM, this compound shifted the V1/2 for the steady-state inactivation curve of INa from -84.1 ± 0.2 mV to -93.0 ± 0.5 mV. nih.gov This leftward shift of the voltage-dependent inactivation curve and a retardation of the channel's recovery from inactivation are key features of its sodium channel blocking activity. nih.gov The blockade of Na+ inward currents is a recognized component of this compound's mechanism of action. rsc.org

Table 2: Inhibitory Concentration of this compound on Sodium Channels

Channel Type Cell Type IC50 Value Reference
Sodium Inward Current (INa) Rat Ventricular Cells 10.0 ± 0.4 μM nih.gov

This compound modulates several types of potassium outward currents, which contributes to its effects on action potential duration. nih.gov Studies have shown it inhibits the integral of potassium outward current with IC50 values ranging between 4.8 and 7.1 μM. nih.gov

Specifically, this compound inhibits the transient outward current (Ito). nih.gov This inhibition is associated with an acceleration of the current's inactivation time constant and a negative shift in its potential-dependent steady-state inactivation curves. nih.gov The equilibrium dissociation constant (Kd) of this compound for inhibiting open state Ito channels was calculated to be 18.3 μM. nih.gov

In addition to Ito, this compound also affects other potassium currents, although to a lesser extent than its effects on calcium and sodium channels. nih.gov In guinea-pig ventricular myocytes, it was found to decrease the delayed outward current (IK) and the inward rectifier current (IK1). nih.govnih.gov Furthermore, this compound produces a concentration-dependent inhibition of the ATP-sensitive K+ current (IK,ATP). nih.gov At concentrations of 1, 3, 10, and 30 μM, this compound reduced the cromakalim-evoked IK,ATP by 24±6%, 35±9%, 50±9%, and 79±10%, respectively. nih.gov

Table 3: Inhibitory Effects of this compound on Potassium Channels

Current Type Effect Value Cell Type Reference
Potassium Outward Current IC50 4.8 - 7.1 μM Rat Ventricular Cells nih.gov
Transient Outward Current (Ito) Kd 18.3 μM Rat Ventricular Cells nih.gov
ATP-Sensitive K+ Current (IK,ATP) Inhibition at 10 μM 50 ± 9% Guinea-Pig Ventricular Myocytes nih.gov
Sodium Channel Inhibition

Receptor Antagonism

Beyond ion channel modulation, a primary mechanism of action for this compound is its role as a receptor antagonist.

This compound is well-characterized as a potent and competitive thromboxane (B8750289) A2 (TXA2) receptor antagonist. nih.govnih.govrsc.orgejmoams.com This activity has been demonstrated across various tissues and species. nih.gov It competitively antagonizes the effects induced by U-46619, a stable TXA2 mimetic. nih.govamanote.com

The antagonist potency of this compound has been quantified using pA2 values, which measure the concentration of an antagonist required to produce a two-fold shift in the concentration-response curve of an agonist. In studies, this compound exhibited pA2 values of 7.3 ± 0.2 in human platelets, 6.3 ± 0.1 in rat aortic rings, and 5.2 ± 0.2 in guinea-pig tracheal rings against U-46619-induced responses. nih.govnih.govamanote.com This antagonism leads to the inhibition of platelet aggregation induced by agents like arachidonic acid, collagen, and U-46619. rsc.orgnih.gov Mechanistically, this compound at a concentration of 10 μM was shown to suppress the rise in intracellular Ca2+ caused by U-46619 in human platelets. nih.govamanote.com

Table 4: Thromboxane A2 (TXA2) Receptor Antagonist Potency of this compound

Tissue Agonist pA2 Value Reference
Human Platelet U-46619 7.3 ± 0.2 nih.govamanote.com
Rat Aorta U-46619 6.3 ± 0.1 nih.govnih.govamanote.com

Enzyme Inhibition

Thromboxane Synthase Inhibition

This compound has been identified as a potent inhibitor of thromboxane synthase, an enzyme pivotal in the biosynthesis of thromboxane A2 (TXA2). patsnap.comscispace.com TXA2 is a powerful mediator of platelet aggregation and vasoconstriction. researchgate.net By inhibiting thromboxane synthase, this compound effectively reduces the production of TXA2. pharmacologyeducation.org This inhibitory action is a key component of its pharmacological profile. In addition to its direct inhibition of the synthase enzyme, this compound also demonstrates antagonist properties at the thromboxane A2 receptor, presenting a dual mechanism of action. scispace.comnih.gov This dual inhibition—of both the synthesis of TXA2 and its ability to bind to its receptor—positions this compound as a significant modulator of pathways involving this pro-aggregatory molecule. scispace.com

Modulation of Intracellular Signaling Pathways

Intracellular Calcium Transient Regulation

This compound has been shown to directly influence intracellular calcium (Ca2+) dynamics. In single ventricular myocytes from guinea pigs, this compound induced a concentration-dependent reduction in the amplitude of the intracellular Ca2+ transient. nih.gov Calcium transients, the temporary increases in intracellular Ca2+ concentration, are fundamental to many cellular processes, including muscle contraction and signal transduction. elifesciences.org

The observed decrease in the Ca2+ transient amplitude by this compound is linked to its inhibitory effect on the L-type Ca2+ current (ICa,L), with a reported half-maximal inhibitory concentration (IC50) of 7.5 μM. nih.gov This inhibition was found to be use-dependent, suggesting a more pronounced effect in frequently firing cells. This compound also negatively shifted the voltage-dependent inactivation of these channels and slowed their recovery from inactivation, further contributing to the reduced Ca2+ influx. nih.gov

Table 1: Effect of this compound on Intracellular Ca2+ Transients in Guinea-Pig Ventricular Myocytes

This compound Concentration (μM)Mean Decrease in F/F₀ (%)
115 ± 6
338 ± 10
1060 ± 7
F/F₀ represents the normalized fluo-3 (B43766) fluorescence signals, indicating the amplitude of the intracellular Ca²⁺ transient. Data sourced from a study on guinea-pig heart tissue. nih.gov

Antioxidant and Free Radical Scavenging Mechanisms

This compound is recognized as a potent antioxidant and free radical scavenger, capable of mitigating cellular damage caused by oxidative stress. nih.govnih.gov

Inhibition of Reactive Oxygen Species (ROS) Production

Research has consistently demonstrated this compound's ability to inhibit the production of reactive oxygen species (ROS), which are highly reactive molecules that can damage cell structures. amegroups.orgsemanticscholar.org In studies involving glioma cells, this compound was shown to reduce the burst of ROS, specifically superoxide (B77818) anions (O₂⁻) and hydrogen peroxide (H₂O₂), induced by the chemotherapeutic agent temozolomide (B1682018). amegroups.org For instance, a 50 µM concentration of this compound significantly lowered O₂⁻ and H₂O₂ levels by 2.3- and 3.4-fold, respectively, in U87 MG glioma cells treated with temozolomide. amegroups.org It is also reactive toward superoxide anions generated by the xanthine/xanthine oxidase system. nih.gov This inhibitory effect on ROS production is a cornerstone of its protective activities. nih.govamegroups.org

Attenuation of Oxidative Damage Markers

This compound's antioxidant activity translates to a measurable reduction in markers of oxidative damage. nih.gov In a mouse model of transient focal cerebral ischemia, administration of this compound led to significantly decreased levels of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) and 4-hydroxynonenal (B163490) (4-HNE), which are respective markers for oxidative DNA and lipid damage. nih.gov

Furthermore, this compound has demonstrated the ability to suppress lipid peroxidation in various experimental models. nih.gov Lipid peroxidation is a chain reaction of oxidative degradation of lipids, which can lead to cell membrane damage. researchgate.net this compound inhibited non-enzymatic, iron-induced lipid peroxidation in rat brain homogenates and NADPH-dependent microsomal lipid peroxidation with IC50 values of 8.0 μM and 3.4 μM, respectively. nih.gov

Table 2: Inhibitory Concentration (IC50) of this compound on Lipid Peroxidation

SystemIC₅₀ Value (μM)
Iron-induced lipid peroxidation (rat brain homogenates)8.0 ± 0.7
Iron ion/ADP/ascorbate-initiated mitochondrial lipid peroxidation (rat liver)17.7 ± 0.2
NADPH-dependent microsomal lipid peroxidation3.4 ± 0.1
Data from a study evaluating the antioxidant properties of this compound. nih.gov

Anti-inflammatory Mechanisms

The anti-inflammatory actions of this compound are an area of active research. While many compounds from cinnamon, such as cinnamaldehyde, have been extensively studied for their anti-inflammatory effects through modulation of pathways like NF-κB, specific research delineating the complete pathway for this compound is more focused. nih.govnih.gov One study has highlighted this compound's potential in protecting against the degradation of collagen in human chondrocytes, a process relevant to the inflammation and tissue damage seen in joint disorders. patsnap.com

While this compound is recognized for its biological activities, detailed studies specifically characterizing its direct modulation of key pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines are less prevalent in the scientific literature compared to other cinnamates like cinnamaldehyde. nih.govamazonaws.com The primary anti-inflammatory mechanism identified for many cinnamon compounds is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a central regulator of inflammatory gene expression. researchgate.netfrontiersin.org However, further research is required to definitively attribute these specific molecular actions to this compound itself.

Mechanisms Underlying Anti-Aggregatory Effects

This compound demonstrates significant anti-platelet activity through a novel dual-action mechanism, functioning as both a thromboxane synthase inhibitor and a thromboxane A2 (TXA2) receptor antagonist. nih.govauctoresonline.org This dual inhibition makes it a potent agent in preventing platelet aggregation, a critical process in thrombosis. pharmacologyeducation.org

Its efficacy is evident in its dose-dependent inhibition of platelet aggregation induced by various agonists. nih.gov In studies using human platelet-rich plasma, this compound effectively inhibited aggregation triggered by arachidonic acid (AA), collagen, and the TXA2 mimic, U-46619. nih.gov

Table 1: Inhibitory Concentration (IC₅₀) of this compound on Platelet Aggregation

This table shows the concentration of this compound required to inhibit 50% of platelet aggregation induced by different agents in human platelet-rich plasma.

Inducing AgentIC₅₀ (μM)Reference
Arachidonic Acid (AA)5.0 ± 0.4 nih.gov
Collagen5.6 ± 0.6 nih.gov
U-466193.0 ± 0.4 nih.gov

As a thromboxane synthase inhibitor , this compound blocks the enzyme responsible for converting prostaglandin (B15479496) H2 into TXA2, a potent mediator of platelet aggregation and vasoconstriction. pharmacologyeducation.org This action leads to a dose-dependent decrease in the formation of thromboxane B2 (TXB2), the stable, inactive metabolite of TXA2. nih.gov Concurrently, the substrate is shunted towards other pathways, resulting in an increased formation of prostaglandin E2 (PGE2). nih.gov

Simultaneously, this compound acts as a competitive TXA2 receptor antagonist . amazonaws.comrsc.org It blocks the thromboxane A2 receptor (TP receptor), preventing TXA2 and its mimics from binding and initiating the signaling cascade that leads to aggregation. zuventus.com This receptor-blocking activity has been quantified by its pA2 values in various tissues. nih.gov

Table 2: Thromboxane A₂ Receptor Antagonist Activity (pA₂) of this compound

This table displays the pA₂ values, which measure the receptor-blocking potency of this compound against U-46619-induced actions in different tissues.

TissuepA₂ ValueReference
Human Platelet7.3 ± 0.2 nih.gov
Rat Aorta6.3 ± 0.1 nih.gov
Guinea-pig Trachea5.2 ± 0.2 nih.gov

Further elucidating its mechanism, research shows that this compound suppresses the downstream signaling events that follow TXA2 receptor activation. Specifically, it inhibits the rise in intracellular calcium (Ca2+) and the formation of [3H]-inositol monophosphate in human platelets that is typically induced by U-46619. nih.gov Additionally, this compound specifically inhibits the second wave of platelet aggregation induced by ADP or adrenaline, while only slightly affecting the first wave at higher concentrations. nih.gov

Preclinical Efficacy Studies of Cinnamophilin in Animal Models and in Vitro Systems

Cardiovascular System Research

Platelet Aggregation Inhibition Studies (In vitro)

Cinnamophilin has been shown to be an effective inhibitor of platelet aggregation in in vitro studies using human platelet-rich plasma. nih.govnih.gov It dose-dependently inhibits aggregation induced by various agonists, including arachidonic acid (AA), collagen, and U-46619. nih.govnih.gov The compound also inhibits the second wave of platelet aggregation triggered by ADP and adrenaline. nih.govnih.gov

The mechanism of this anti-platelet effect is linked to its role as a competitive antagonist of the thromboxane (B8750289) A2 (TXA2) receptor. nih.govnih.gov This is evidenced by its ability to block U-46619-induced platelet aggregation. nih.gov Furthermore, this compound has been observed to suppress the U-46619-induced formation of [3H]-inositol monophosphate and the subsequent rise in intracellular calcium in human platelets. nih.gov Interestingly, while inhibiting the formation of thromboxane B2 (TXB2), a stable metabolite of TXA2, it was found to increase the formation of prostaglandin (B15479496) E2 (PGE2). nih.gov

Agonist IC50 (μM) Reference
Arachidonic Acid5.0 ± 0.4 nih.govnih.gov
Collagen5.6 ± 0.6 nih.govnih.gov
U-466193.0 ± 0.4 nih.govnih.gov
IC50 values represent the concentration of this compound required to inhibit platelet aggregation by 50%.

Vascular Relaxation Studies (In vitro, Ex vivo)

In isolated rat aorta, this compound acts as a thromboxane A2 (TXA2) receptor blocking agent. nih.gov It competitively antagonizes the contraction of rat aortic rings induced by the TXA2 mimetic, U-46619. nih.gov However, at a high concentration, it did not affect the contractile responses of the rat aorta to endothelin-1, angiotensin II, 5-hydroxytryptamine, or noradrenaline, suggesting a specific action on the TXA2 receptor pathway in this vascular preparation. nih.gov

Anti-Arrhythmic Efficacy in Cardiac Preparations (In vitro, Ex vivo)

This compound has been identified as a potent anti-arrhythmic agent in studies using isolated rat and guinea-pig hearts. nih.govnih.govnih.gov In isolated Langendorff-perfused rat hearts subjected to coronary artery ligation and reperfusion, this compound was effective in reducing the incidence of reperfusion-induced ventricular fibrillation and converting ventricular tachycardia to normal sinus rhythm. nih.govnih.gov

The anti-arrhythmic properties of this compound are attributed to its effects on cardiac action potentials. nih.govnih.gov In guinea-pig ventricular papillary muscles, this compound was found to decrease the maximal rate of the upstroke (Vmax) and shorten the duration of the action potential at 25%, 50%, and 90% repolarization (APD25, APD50, and APD90). nih.govnih.gov Conversely, in rat ventricular myocytes, this compound prolonged the action potential duration, an effect primarily due to the blockade of the transient outward K+ current (Ito). nih.govnih.gov

These effects are a result of its ability to block multiple ion channels. In single guinea-pig ventricular myocytes, this compound reduced the L-type Ca2+ current (ICa,L) and the Na+ current (INa) in a concentration-dependent manner. nih.govnih.gov It also had a lesser inhibitory effect on the delayed outward K+ current (IK), the inward rectifier K+ current (IK1), and the ATP-sensitive K+ current (IK,ATP). nih.govnih.gov The inhibition of ICa,L was shown to be use-dependent, with this compound inducing a negative shift in the voltage-dependent inactivation and slowing the recovery from inactivation. nih.govnih.gov

Ion Current IC50 (μM) Species Reference
L-type Ca2+ current (ICa,L)7.5Guinea-pig nih.govnih.gov
Na+ current (INa)2.7Guinea-pig nih.govnih.gov
Calcium inward current (ICa)9.5 ± 0.3Rat nih.gov
IC50 values represent the concentration of this compound required to inhibit the respective ion current by 50%.

In isolated perfused guinea-pig hearts, this compound demonstrated significant effects on the cardiac conduction system. nih.govnih.gov It prolonged the atrioventricular (AV) nodal conduction interval and the Wenckebach cycle length. nih.govnih.gov Furthermore, it increased the refractory periods of the AV node, His-Purkinje system, and the ventricle, while paradoxically shortening the ventricular repolarization time. nih.govnih.gov

Electrophysiological Effects on Myocardial Action Potentials

Myocardial Ischemia/Reperfusion Injury Models

This compound has shown protective effects in models of myocardial ischemia/reperfusion injury. nih.gov In isolated Langendorff-perfused rat hearts, the compound was effective in reducing arrhythmias induced by coronary artery ligation and reperfusion. nih.gov Additionally, in guinea-pig hearts, this compound reduced the occurrence of reperfusion-induced ventricular fibrillation. nih.govnih.gov These protective effects are thought to be linked to its electrophysiological actions, including the blockade of Na+ and Ca2+ channels. nih.gov

Neuroprotective Research

This compound has been the subject of extensive preclinical research to evaluate its potential neuroprotective effects. These studies have primarily utilized in vivo animal models of stroke and in vitro models of neuronal damage to elucidate the compound's efficacy and mechanisms of action.

Models of Transient Focal Cerebral Ischemia

Animal models of transient focal cerebral ischemia, most commonly the transient middle cerebral artery occlusion (tMCAO) model, are widely used to mimic the conditions of an ischemic stroke in humans. windows.net In this model, the middle cerebral artery is temporarily blocked, leading to a reduction in blood flow to a specific brain region, followed by reperfusion, which is the restoration of blood flow. windows.net This process initiates a cascade of cellular and molecular events that contribute to brain injury. humanjournals.com The efficacy of this compound has been evaluated in these models by assessing its impact on brain infarct size, neurological deficits, and damage to specific brain tissues. nih.govnih.gov

Studies have consistently demonstrated the ability of this compound to reduce the volume of brain infarction following transient focal cerebral ischemia. nih.govnih.govwalshmedicalmedia.com In a mouse model of transient middle cerebral artery occlusion, both pretreatment and post-ischemic treatment with this compound resulted in a significant decrease in brain infarction. nih.gov Specifically, pretreatment with this compound was associated with a 33-46% reduction in brain infarction, while post-ischemic administration led to a 43% reduction. nih.gov Similarly, in rats subjected to transient focal cerebral ischemia, post-insult administration of this compound significantly reduced brain infarction by 34-43%. nih.gov These findings highlight the potential of this compound to mitigate the primary lesion size in ischemic stroke. nih.govnih.gov

Table 1: Effect of this compound on Brain Infarction in Animal Models of Transient Focal Cerebral Ischemia

Animal Model Treatment Regimen Infarction Reduction (%) Reference
Mouse (tMCAO) Pretreatment 33-46 nih.gov
Mouse (tMCAO) Post-ischemic treatment 43 nih.gov
Rat (tMCAO) Post-insult treatment 34-43 nih.gov
Rat (tMCAO) Treatment at reperfusion Gray matter damage reduction: 31.6 (7 days), 34.9 (21 days) nih.govresearchgate.net

Beyond reducing the physical area of brain damage, the neuroprotective effects of this compound also extend to improvements in neurological function. nih.govnih.govwalshmedicalmedia.com In mouse models of transient focal cerebral ischemia, animals treated with this compound showed significant amelioration of neurobehavioral deficits. nih.gov This improvement in functional outcome was observed with both pretreatment and post-ischemic treatment protocols. nih.gov Long-term studies in rats have further confirmed these benefits, demonstrating that this compound administration leads to improved sensorimotor outcomes for up to 21 days after the ischemic insult. nih.govresearchgate.net These assessments are crucial as they provide a measure of the practical, functional recovery that a neuroprotective agent can offer.

Gray matter, which is rich in neuronal cell bodies, is highly vulnerable to ischemic injury. nih.gov this compound has demonstrated a prolonged neuroprotective effect against gray matter damage in a rat model of transient focal cerebral ischemia. nih.govresearchgate.net When administered at the onset of reperfusion, this compound significantly decreased gray matter damage. nih.govresearchgate.net Quantitative histopathology revealed a 31.6% reduction in gray matter damage at 7 days post-insult and a 34.9% reduction at 21 days post-insult. nih.govresearchgate.net This sustained protection of gray matter is a significant finding, suggesting that this compound may help preserve the structural integrity of crucial brain regions following a stroke. nih.gov

White matter tracts, composed of myelinated axons, are also susceptible to ischemic damage, which can lead to significant long-term disability. mdpi.comfrontiersin.org this compound has been shown to offer robust protection against both axonal and myelin damage in the aftermath of transient focal cerebral ischemia. nih.govresearchgate.net In a rat model, treatment with this compound effectively reduced axonal damage by 46.3-68.6% and myelin damage by 25.2-28.1% at both 7 and 21 days post-insult. nih.govresearchgate.net This was evaluated through immunohistochemistry against phosphorylated component-H neurofilaments for axons and myelin basic protein for myelin. nih.govresearchgate.net The ability of this compound to protect both gray and white matter components underscores its comprehensive neuroprotective potential. nih.gov

Table 2: Protective Effects of this compound on Gray and White Matter in a Rat Model of Transient Focal Cerebral Ischemia

Type of Damage Time Point Reduction in Damage (%) Reference
Gray Matter 7 days 31.6 nih.govresearchgate.net
Gray Matter 21 days 34.9 nih.govresearchgate.net
Axonal 7 and 21 days 46.3-68.6 nih.govresearchgate.net
Myelin 7 and 21 days 25.2-28.1 nih.govresearchgate.net
Protection Against Gray Matter Damage

Oxygen Glucose Deprivation-Induced Neuronal Damage Models (In vitro)

In vitro models of oxygen-glucose deprivation (OGD) are instrumental in studying the direct effects of ischemia-like conditions on neuronal cells, independent of systemic physiological factors. spandidos-publications.com In these models, cultured neurons or brain slices are deprived of oxygen and glucose, mimicking the cellular environment during a stroke. spandidos-publications.com

Research has shown that this compound can significantly reduce neuronal damage in rat organotypic hippocampal slices subjected to OGD. nih.gov This protective effect was observed even when the compound was administered up to 6 hours after the initial insult. nih.gov Furthermore, in primary cortical neuron cultures, this compound was found to be effective against glutamate-induced excitotoxicity, a key mechanism of neuronal death in ischemia. rsc.org The compound showed efficacy with IC50 values of 4.3 ± 2.0 μM and 3.5 ± 1.7 μM in trypan blue stain and lactate (B86563) dehydrogenase release assays, respectively. rsc.org These in vitro findings corroborate the in vivo data and suggest that this compound's neuroprotective actions are, at least in part, due to its direct effects on neurons. nih.govrsc.org

Excitotoxicity Models (In Vitro)

Table 1: Neuroprotective Activity of this compound Against Glutamate-Induced Excitotoxicity
AssayIC50 Value (μM)Reference
Trypan Blue Stain4.3 ± 2.0 rsc.org
Lactate Dehydrogenase Release3.5 ± 1.7 rsc.org

Blood-Brain Barrier Permeation Studies

A significant challenge in developing treatments for central nervous system disorders is ensuring the therapeutic agent can cross the blood-brain barrier (BBB). medtechbcn.commdpi.com The BBB is a highly selective barrier that protects the brain but can also prevent drugs from reaching their intended targets. medtechbcn.comnih.gov Studies have indicated that this compound can readily pass through the blood-brain barrier. rsc.orgnih.gov Following administration, it exhibits a slow decay in the brain, suggesting sustained presence and potential for therapeutic effect within the central nervous system. rsc.org This ability to permeate the BBB is a critical characteristic for a compound being investigated for neuroprotective and other central nervous system effects. rsc.orgsemanticscholar.org

Anti-Inflammatory Research in Preclinical Models

This compound has been identified as a novel anti-inflammatory agent in preclinical studies. rsc.org Its anti-inflammatory effects are attributed, in part, to its ability to inhibit the production of pro-inflammatory mediators. rsc.orgrsc.org For instance, research has shown that this compound can inhibit nitric oxide production, a key molecule in the inflammatory process. rsc.org Furthermore, studies on related compounds from the Cinnamomum genus, like cinnamaldehyde, have demonstrated the inhibition of inflammatory pathways such as the NF-κB pathway, which is a central regulator of inflammation. rsc.orgunimi.itfrontiersin.org this compound's anti-inflammatory properties have been observed in various preclinical models, suggesting its potential therapeutic application in inflammatory conditions. rsc.orgunimi.it

Antioxidant Research in Preclinical Models

This compound has demonstrated significant antioxidant properties in several preclinical models. rsc.orgnih.gov It acts as a free radical scavenger and protects cells from oxidative damage. nih.gov In vitro studies have shown that this compound can suppress lipid peroxidation in rat brain homogenates and liver mitochondria in a concentration-dependent manner. nih.gov Specifically, it inhibited non-enzymatic iron-induced lipid peroxidation in rat brain homogenates with an IC50 value of 8.0 ± 0.7 μM and iron ion/ADP/ascorbate-initiated rat liver mitochondrial lipid peroxidation with an IC50 of 17.7 ± 0.2 μM. nih.gov It also inhibited NADPH-dependent microsomal lipid peroxidation with an IC50 of 3.4 ± 0.1 μM. nih.gov

Furthermore, this compound has shown the ability to scavenge 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and peroxyl radicals. nih.gov It can also react with superoxide (B77818) anions. nih.gov In cell-based assays, this compound protected cultured rat aortic smooth muscle cells from damage induced by oxidative stress. nih.gov It also inhibited the copper-catalyzed oxidation of human low-density lipoprotein. nih.gov These findings collectively establish this compound as a potent antioxidant with cytoprotective effects against oxidative damage. nih.gov

Table 2: Antioxidant Activity of this compound in Preclinical Models
ModelEffectIC50 Value (μM)Reference
Non-enzymatic iron-induced lipid peroxidation (rat brain)Inhibition8.0 ± 0.7 nih.gov
Iron ion/ADP/ascorbate-initiated lipid peroxidation (rat liver mitochondria)Inhibition17.7 ± 0.2 nih.gov
NADPH-dependent microsomal lipid peroxidationInhibition3.4 ± 0.1 nih.gov
DPPH radical scavengingScavengingNot specified nih.gov
Peroxyl radical scavengingScavengingNot specified nih.gov

Antimicrobial Research (In vitro)

Research into the antimicrobial properties of compounds from the Cinnamomum genus has shown that extracts and essential oils possess activity against a range of bacteria. unimi.itbioscmed.com While specific studies focusing solely on the antimicrobial effects of isolated this compound are less detailed in the provided context, the broader research on Cinnamomum species suggests a basis for such activity. For example, cinnamaldehyde, a major constituent of cinnamon, has demonstrated the ability to inhibit microbial growth. unimi.itbioscmed.com The mechanisms of action are thought to involve the degradation of the bacterial cell wall, increased membrane permeability, and alteration of bacterial proteins. unimi.it Studies on various Cinnamomum extracts have shown inhibitory effects against both Gram-positive and Gram-negative bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). unimi.it

Synergistic Effects with Other Therapeutic Agents (e.g., Temozolomide (B1682018) in Glioma Models)

Enhancement of Cytotoxicity

This compound has been shown to enhance the cytotoxic effects of the chemotherapy drug temozolomide (TMZ) in malignant glioma cells. patsnap.comresearchgate.netnih.gov This synergistic effect is significant because TMZ is a standard treatment for glioblastoma multiforme (GBM), but resistance often develops. researchgate.netnih.gov

In studies using human glioblastoma cell lines, the combination of this compound and TMZ resulted in a greater anticancer effect and increased apoptotic cell death compared to either agent alone. patsnap.comresearchgate.netnih.gov Isobolographic analysis confirmed this synergistic effect. nih.gov For instance, in U87 MG cells, the IC50 of this compound was significantly lower when used in combination with TMZ. nih.gov

The mechanism behind this enhanced cytotoxicity involves the modulation of reactive oxygen species (ROS) and the cell cycle. patsnap.comresearchgate.net While TMZ induces a burst of ROS, pretreatment with this compound, a free radical scavenger, suppresses this ROS burst. patsnap.comresearchgate.netnih.gov This reduction in ROS appears to be linked to increased apoptosis. patsnap.comresearchgate.net Furthermore, this compound was found to reverse the G2 cell cycle arrest induced by TMZ, allowing cells to proceed through the cell cycle and undergo apoptosis. patsnap.comresearchgate.net Specifically, this compound treatment led to increased expression of cyclin B and reduced phosphorylation of Cdk1. patsnap.comresearchgate.net These findings suggest that this compound can restore the toxicity of TMZ in glioma cells by suppressing the ROS/G2 arrest pathway. patsnap.comresearchgate.netnih.gov

Table 3: Synergistic Cytotoxicity of this compound with Temozolomide in U87 MG Glioma Cells
TreatmentEffectKey FindingsReference
This compound + TemozolomideEnhanced CytotoxicityPotentiated anticancer effect and apoptotic cell death. patsnap.comresearchgate.netnih.gov
This compound PretreatmentROS ModulationSuppressed TMZ-induced ROS burst. patsnap.comresearchgate.netnih.gov
This compound PretreatmentCell Cycle ModulationReversed TMZ-induced G2 arrest; increased cyclin B, decreased p-Cdk1. patsnap.comresearchgate.net

Autophagy Modulation

This compound has been investigated for its role in modulating autophagy, a cellular process of degradation and recycling of cellular components that can influence cell survival and death. Preclinical studies have explored its effects, particularly in the context of cancer therapy, where autophagy can act as a pro-survival mechanism for cancer cells.

Detailed Research Findings

Research in preclinical models has demonstrated that this compound can influence autophagic pathways, notably in combination with other therapeutic agents. In a study involving human glioblastoma U87 MG cells, the chemotherapeutic agent temozolomide (TMZ) was found to induce an increase in the protein level of LC3, a key marker of autophagy. researchgate.netamegroups.org This suggests that TMZ treatment triggers a protective autophagic response in these cancer cells.

However, when glioblastoma cells were treated with a combination of this compound and TMZ, a notable decrease in the expression of LC3-II protein was observed after 12 and 24 hours compared to treatment with TMZ alone. amegroups.orgamegroups.cn This finding was further substantiated by immunofluorescence staining, which also showed a reduction in LC3 protein levels in cells treated with the combination therapy. amegroups.org The reduction of this critical autophagy marker indicates that this compound suppresses the pro-survival autophagic response initiated by TMZ in glioma cells. researchgate.netamegroups.org This suppression of autophagy by this compound is believed to contribute to the enhanced cytotoxic effects of TMZ against malignant glioma cells. researchgate.netnih.gov

While the precise mechanisms are still under investigation, studies suggest that the modulation of autophagy by this compound may be linked to its antioxidant properties and its ability to interfere with reactive oxygen species (ROS) signaling pathways that can trigger autophagy. researchgate.netamegroups.org

Table 1: Preclinical Efficacy of this compound in Autophagy Modulation

Cell/Animal Model Experimental Context Key Findings Reference
Human Glioblastoma U87 MG cells In vitro study with Temozolomide (TMZ) This compound lowered the protein level of LC3, a hallmark of autophagy, in TMZ-treated cells. researchgate.net
Human Glioblastoma U87 MG cells In vitro study with Temozolomide (TMZ) Combined treatment of TMZ and this compound lowered LC3-II protein expression after 12 and 24 hours compared with TMZ alone. amegroups.cn
Human Glioblastoma U87 MG cells In vitro study with Temozolomide (TMZ) Immunofluorescence staining revealed a reduction in LC3 protein level when cells were treated with a combination of TMZ and this compound. amegroups.org
Glioma xenografts In vivo animal model This compound enhanced the antitumor action of TMZ, which is associated with the suppression of autophagy. researchgate.netnih.gov

Future Research Directions and Translational Perspectives for Cinnamophilin

Advanced Preclinical Model Development

Current understanding of cinnamophilin's efficacy is largely derived from foundational preclinical models, such as rodent models of ischemic stroke and cancer cell xenografts. amazonaws.comnih.govamegroups.org While these studies have been crucial, future research must employ more sophisticated and clinically relevant models to better predict human responses.

Future development should focus on:

Humanized Models: Utilizing human induced pluripotent stem cell (iPSC)-derived models, such as cortical neurons or cardiac muscle cells, would provide invaluable insight into this compound's effects on human cellular physiology and pathophysiology. This is particularly relevant for validating its neuroprotective and cardioprotective mechanisms.

Organoid Cultures: Three-dimensional (3D) organoid models of the brain or specific tumors can more accurately replicate the complex microenvironment of human tissues. Testing this compound in glioblastoma organoids, for instance, could offer a more predictive assessment of its synergistic effects with chemotherapy than traditional 2D cell cultures. amegroups.org

Genetically Engineered Animal Models: To explore its potential in neurodegenerative diseases, as suggested by research on cinnamon extracts, developing studies in transgenic mouse models of Alzheimer's or Parkinson's disease would be a logical next step. news-medical.netirjmets.comresearchgate.net This would help determine if this compound contributes to the broader neuroprotective effects observed with cinnamon and elucidate its specific targets in these disease contexts.

Exploration of Novel Therapeutic Applications

The known biological activities of this compound open doors to a variety of therapeutic applications beyond its initially described effects. While its neuroprotective and cardiovascular roles are most established, its unique mechanisms suggest wider potential. amazonaws.comnih.govnih.gov

Key areas for exploration include:

Neuroprotection in Ischemic Stroke: this compound confers significant protection against ischemic brain damage in rat models, reducing infarct size and improving neurological outcomes. nih.govirjmets.comfrontiersin.orgijnrd.org It can also protect neurons from oxygen-glucose deprivation-induced damage. amazonaws.comnih.gov

Cardiovascular Disease: As a TXA2 receptor antagonist and synthase inhibitor, this compound inhibits platelet aggregation and thromboxane-mediated vascular smooth muscle cell proliferation. amazonaws.comnih.govrsc.org This suggests a potential role in preventing atherosclerosis and other vascular diseases. amazonaws.comnih.govnews-medical.net Furthermore, its anti-arrhythmic activity, linked to the blockade of Ca2+ and Na+ channels in cardiac cells, warrants investigation for treating cardiac rhythm disorders. nih.gov

Adjuvant Cancer Therapy: this compound enhances the efficacy of temozolomide (B1682018) (TMZ) in glioblastoma models by scavenging reactive oxygen species (ROS), thereby potentiating apoptotic cell death. amegroups.org It has also been shown to overcome multi-drug resistance in cancer cells by modulating the function of P-glycoprotein, a key drug efflux pump. oamjms.eu This dual action makes it a strong candidate for development as an adjuvant to conventional chemotherapy.

Table 1: Potential Therapeutic Applications of this compound

Therapeutic Area Key Research Finding Preclinical Model/System Citation(s)
Neuroprotection Protects against ischemic brain damage and glutamate-induced excitotoxicity. Rat models of cerebral ischemia; primary cortical neurons. amazonaws.comnih.govfrontiersin.orgresearchgate.netrsc.org
Oncology Enhances temozolomide cytotoxicity in glioma; overcomes multi-drug resistance. Human glioblastoma cell lines; glioma xenografts. amegroups.orgoamjms.eu

| Cardiovascular Disease | Inhibits platelet aggregation and vascular smooth muscle cell proliferation; shows anti-arrhythmic properties. | Rat aorta; human platelet-rich plasma; guinea-pig hearts. | amazonaws.comnih.govnih.govrsc.org |

Mechanistic Elucidation of Unresolved Biological Activities

While several primary mechanisms of this compound have been identified, a complete picture of its molecular interactions remains partially unresolved. frontiersin.orgnih.gov Future research must focus on connecting its diverse activities to provide a unified understanding of its pharmacology.

Key mechanistic questions to be addressed include:

Connecting Antioxidant and Anti-inflammatory Effects: this compound is a potent free radical scavenger that inhibits neutrophilic respiratory burst, a key source of oxidative stress during inflammation and ischemia-reperfusion injury. amegroups.orgwalshmedicalmedia.comnih.gov The precise signaling pathways through which this antioxidant activity translates into downstream anti-inflammatory effects, such as the inhibition of pro-inflammatory mediators, require deeper investigation. ontosight.aifrontiersin.org

Deconvoluting Neuroprotective Pathways: Its neuroprotective effects are attributed to a combination of antioxidant, anti-inflammatory, and anti-excitotoxic actions. rsc.orgwalshmedicalmedia.com However, the relative contribution of each mechanism and how they are orchestrated is not fully understood. For example, it is known to be a TXA2 receptor antagonist, which has vascular implications, but how this action intersects with its direct protection of neurons against glutamate (B1630785) excitotoxicity needs clarification. nih.govrsc.org

Understanding P-glycoprotein Modulation: The finding that this compound can overcome multi-drug resistance by allosterically modulating P-glycoprotein is significant. oamjms.eu The exact binding site and the conformational changes it induces in the transporter protein are critical areas for structural biology studies.

Table 2: Mechanistic Insights and Unresolved Questions for this compound

Known Mechanism Associated Biological Activity Unresolved Questions Potential Research Approach
Thromboxane (B8750289) A2 (TXA2) Receptor Antagonism Anti-platelet aggregation; inhibition of vascular smooth muscle proliferation. How does this activity contribute to neuroprotection beyond vascular effects? Proteomics and transcriptomics to identify downstream signaling pathways in neuronal cells.
Reactive Oxygen Species (ROS) Scavenging Neuroprotection; enhanced chemosensitivity of cancer cells; cytoprotection. What are the specific downstream redox-sensitive targets modulated by this compound in different cell types? Use of specific ROS probes and analysis of oxidative stress-related signaling pathways (e.g., Nrf2). amegroups.orgsysrevpharm.org
Ion Channel Blockade (Ca2+, Na+, K+) Anti-arrhythmic effects in cardiac tissue. What are the specific channel subtypes targeted? Does this activity contribute to its effects in the central nervous system? Patch-clamp electrophysiology on specific ion channel-expressing cell lines. nih.gov

Development of Structure-Activity Relationships for Enhanced Potency

To optimize this compound as a drug candidate, a systematic exploration of its structure-activity relationships (SAR) is essential. Currently, there is limited research on how modifications to its unique dibenzylbutyrolactone structure affect its biological activities. ontosight.ai

Future efforts should include:

Systematic Analog Synthesis: A library of this compound analogs should be synthesized, modifying key functional groups such as the hydroxyl and methoxy (B1213986) groups on the phenyl rings and the lactone core.

Targeted Activity Screening: These analogs should be screened against its key biological targets, including the TXA2 receptor, specific ion channels, and P-glycoprotein, to determine which structural features are critical for each activity. Research on related lignans (B1203133) has shown that specific chemical groups can significantly enhance cytotoxicity, providing a template for such studies. acgpubs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling: Computational QSAR models can be developed to correlate the structural features of the analogs with their biological potency. mdpi.commdpi.com This can predict the activity of new, unsynthesized compounds, thereby accelerating the process of identifying more potent and selective derivatives.

Integration with Modern Drug Discovery Paradigms

Translating a natural product like this compound into a clinical therapeutic requires its integration into modern drug discovery and development pipelines. drugtargetreview.com This involves leveraging cutting-edge technologies to accelerate its progression from a lead compound to a drug candidate.

Key integrations include:

High-Throughput Screening (HTS): HTS platforms can be used to rapidly screen libraries of this compound analogs (developed under SAR studies) for enhanced activity or novel biological effects. mdpi.comdrugtargetreview.com

‘Omics’ Technologies: Employing genomics, proteomics, and metabolomics can provide a comprehensive, unbiased view of the cellular pathways modulated by this compound in disease models. drugtargetreview.com This can help identify novel targets and biomarkers of its activity.

Computational and Structural Biology: Integrating computational docking, molecular dynamics simulations, and structural biology techniques (e.g., cryo-EM) will be crucial for visualizing how this compound interacts with its molecular targets at an atomic level, guiding rational drug design. mdpi.com

Advanced Drug Delivery Systems: Given that this compound is a naturally occurring compound, research into novel formulations, such as nano-encapsulation or microemulsions, could improve its bioavailability, stability, and ability to cross biological barriers like the blood-brain barrier, enhancing its therapeutic efficacy. amegroups.orgjchr.org

By systematically addressing these future research directions, the scientific community can fully elucidate the therapeutic potential of this compound and pave the way for its development as a novel treatment for a range of challenging diseases.

Q & A

Q. What are the primary pharmacological mechanisms of cinnamophilin in platelet aggregation?

this compound acts as a dual inhibitor of thromboxane A2 (TXA2) synthase and TXA2 receptors. It suppresses platelet aggregation by blocking both TXA2 production (via synthase inhibition) and its receptor-mediated signaling. Experimental evidence shows dose-dependent inhibition of human platelet-rich plasma (PRP) aggregation induced by arachidonic acid (AA), collagen, and U-46619 (a TXA2 analog), with IC50 values of 5.0 ± 0.4 μM, 5.6 ± 0.6 μM, and 3.0 ± 0.4 μM, respectively. This dual action reduces TXB2 (a TXA2 metabolite) production while increasing PGE2 levels, suggesting a shift in the AA metabolic pathway .

Q. How are in vitro and in vivo models utilized to assess this compound’s activity?

Key models include:

  • Human PRP : To evaluate platelet aggregation and ATP release in response to agonists like AA, collagen, and U-46618.
  • Rat aortic rings : To study vasoconstriction via TXA2 receptor antagonism (pA2 = 6.3 ± 0.1).
  • Guinea pig bronchial rings : To assess TXA2-mediated bronchoconstriction (pA2 = 5.2 ± 0.2).
  • Ischemic stroke models : For neuroprotection studies, where this compound reduces gray/white matter damage and improves electrophysiological outcomes in rodents .

Q. What experimental methods validate this compound’s dual inhibitory activity?

  • TXA2 synthase inhibition : Measured via TXB2 suppression in AA-stimulated platelets.
  • TXA2 receptor antagonism : Schild plot analysis using U-46619-induced aggregation, yielding pA2 values (e.g., 7.3 ± 0.2 in human PRP). Competitive antagonism is confirmed by parallel rightward shifts in dose-response curves without maximal response suppression .

Advanced Research Questions

Q. How does this compound modulate intracellular signaling pathways in platelets?

this compound inhibits phosphoinositide breakdown and intracellular Ca²⁺ mobilization triggered by TXA2 receptor activation. In [³H]-inositol-labeled platelets, it suppresses U-46619-induced inositol monophosphate formation by >90% at 10 μM. It also blocks Ca²⁺ spikes caused by U-46619 and PAF but not thrombin or collagen, indicating selective interference with TXA2-dependent signaling .

Q. What methodological approaches resolve contradictions in this compound’s effects on platelet aggregation?

For example, this compound strongly inhibits the second wave of ADP- or adrenaline-induced aggregation (IC50 = 6.0–7.6 μM) but minimally affects the first wave. This discrepancy is addressed by:

  • Temporal analysis : Adding this compound at varying timepoints post-agonist exposure to assess reversibility.
  • Pathway-specific assays : Differentiating TXA2-dependent (second wave) vs. TXA2-independent (first wave) mechanisms using calcium ionophores (e.g., A23187) .

Q. How can researchers optimize experimental designs to study this compound’s neuroprotective effects?

  • Long-term outcome metrics : Track gray/white matter damage and sensorimotor function in stroke models for 21 days post-treatment.
  • Electrophysiological validation : Measure ipsilateral field potentials and contralateral diaschisis to assess functional recovery.
  • Dose-timing studies : Administer this compound up to 6 hours post-ischemia to evaluate therapeutic windows .

Q. What statistical and analytical frameworks are critical for interpreting this compound’s dose-response data?

  • Schild regression : Calculate pA2 values to confirm competitive antagonism (slope ≈1).
  • ANOVA with post-hoc tests : Compare IC50 values across agonists (e.g., AA vs. collagen).
  • Error analysis : Report mean ± standard error (s.e.) for reproducibility, as seen in TXB2/PGE2 assays .

Methodological Guidance

Q. How to address variability in this compound’s efficacy across species or tissue types?

  • Cross-species validation : Compare pA2 values in human PRP (7.3 ± 0.2), rat aorta (6.3 ± 0.1), and guinea pig bronchi (5.2 ± 0.2) to identify tissue-specific receptor affinities.
  • Control experiments : Use selective inhibitors (e.g., SQ29548 for TXA2 receptors) to isolate this compound’s effects .

Q. What are best practices for replicating this compound’s neuroprotection studies?

  • Standardize injury models : Use consistent middle cerebral artery occlusion (MCAO) protocols.
  • Blinded assessments : Mitigate bias in histopathological (e.g., axonal damage) and behavioral outcomes.
  • Pharmacokinetic profiling : Monitor plasma levels to correlate dosing with efficacy .

Q. How to design studies exploring this compound’s broader therapeutic potential (e.g., beyond thrombosis)?

  • Secondary endpoints : Include anti-inflammatory (e.g., cytokine levels) or antioxidant markers (e.g., ROS scavenging).
  • Combination therapies : Test synergies with antiplatelet drugs (e.g., aspirin) or neuroprotectants.
  • Mechanistic depth : Use RNA-seq or proteomics to identify off-target pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.